molecular formula C19H17BrN6O B11126120 N-[2-(5-bromo-1H-indol-1-yl)ethyl]-3-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)benzamide

N-[2-(5-bromo-1H-indol-1-yl)ethyl]-3-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)benzamide

Cat. No.: B11126120
M. Wt: 425.3 g/mol
InChI Key: XVZZAAMQLRISCZ-UHFFFAOYSA-N
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Description

N-[2-(5-bromo-1H-indol-1-yl)ethyl]-3-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)benzamide is a complex organic compound that features both indole and tetrazole moieties Indole derivatives are known for their significant biological activities, while tetrazoles are often used in medicinal chemistry for their bioisosteric properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-bromo-1H-indol-1-yl)ethyl]-3-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)benzamide typically involves multi-step organic reactions

Industrial Production Methods

Industrial production of such complex organic molecules often involves optimization of reaction conditions to maximize yield and purity. This includes the use of high-throughput screening for reaction conditions, as well as the development of scalable synthetic routes that minimize the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-bromo-1H-indol-1-yl)ethyl]-3-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: The nitro group, if present, can be reduced to an amine using hydrogenation or metal hydrides.

    Substitution: The bromine atom on the indole ring can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: m-CPBA, potassium permanganate (KMnO4)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), sodium borohydride (NaBH4)

    Substitution: Sodium hydride (NaH), lithium diisopropylamide (LDA)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole moiety can lead to the formation of indole-2,3-dione derivatives, while substitution reactions can yield various substituted indole derivatives.

Scientific Research Applications

N-[2-(5-bromo-1H-indol-1-yl)ethyl]-3-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(5-bromo-1H-indol-1-yl)ethyl]-3-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)benzamide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to proteins and other biomolecules with high affinity .

Comparison with Similar Compounds

Similar Compounds

    5-bromo-1H-indole: Shares the indole moiety but lacks the tetrazole ring.

    3-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)benzamide: Contains the tetrazole ring but lacks the indole moiety.

Uniqueness

N-[2-(5-bromo-1H-indol-1-yl)ethyl]-3-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)benzamide is unique due to the presence of both indole and tetrazole moieties, which confer distinct chemical and biological properties. This dual functionality allows it to interact with a broader range of molecular targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C19H17BrN6O

Molecular Weight

425.3 g/mol

IUPAC Name

N-[2-(5-bromoindol-1-yl)ethyl]-3-(5-methyltetrazol-1-yl)benzamide

InChI

InChI=1S/C19H17BrN6O/c1-13-22-23-24-26(13)17-4-2-3-15(12-17)19(27)21-8-10-25-9-7-14-11-16(20)5-6-18(14)25/h2-7,9,11-12H,8,10H2,1H3,(H,21,27)

InChI Key

XVZZAAMQLRISCZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=NN1C2=CC=CC(=C2)C(=O)NCCN3C=CC4=C3C=CC(=C4)Br

Origin of Product

United States

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